

Preparation of Ceruletide Diethylamine Solution for Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ceruletide diethylamine*

Cat. No.: *B1257997*

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Introduction

Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog *Litoria caerulea*, is a potent cholecystokinin (CCK) receptor agonist.^{[1][2]} Its diethylamine salt, **Ceruletide diethylamine**, is utilized in biomedical research to induce experimental pancreatitis in animal models and for its effects on gastrointestinal smooth muscle and secretion.^{[1][3]} Proper preparation of **Ceruletide diethylamine** solution for injection is critical to ensure the accuracy, reproducibility, and safety of experimental outcomes. These application notes provide a detailed protocol for the preparation, sterilization, and quality control of **Ceruletide diethylamine** solutions intended for research and preclinical studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Ceruletide diethylamine** is fundamental for its appropriate handling and formulation.

Property	Value
Synonyms	Caerulein diethylamine, Cerulein diethylamine
Molecular Formula	$C_{58}H_{73}N_{13}O_{21}S_2 \cdot (C_2H_5)_2NH$
Molecular Weight	~1426.58 g/mol
Appearance	Lyophilized white powder
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Water.
Storage (Lyophilized Powder)	-20°C for long-term storage (up to 3 years), protected from moisture and light.
Storage (Stock Solution)	Aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

Note: The diethylamine salt of Ceruletide is commercially available in an aqueous solution, indicating its solubility in water. The diethylamine likely enhances solubility and stability.^[3]

Experimental Protocols

I. Reconstitution of Lyophilized Ceruletide Diethylamine Powder

This protocol describes the reconstitution of lyophilized **Ceruletide diethylamine** to prepare a stock solution.

Materials:

- **Ceruletide diethylamine** lyophilized powder
- Sterile, pyrogen-free water for injection or 1% Ammonium Hydroxide (NH₄OH) solution
- Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
- Sterile, polypropylene microcentrifuge tubes

- Calibrated micropipettes and sterile, pyrogen-free tips
- Vortex mixer
- Optional: Sonicator

Procedure:

- **Equilibration:** Allow the vial of lyophilized **Ceruletide diethylamine** and the reconstitution solvent to equilibrate to room temperature before use.
- **Centrifugation:** Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
- **Solvent Addition:** Aseptically add the desired volume of sterile water for injection or 1% NH_4OH to the vial to achieve a stock concentration of, for example, 1 mg/mL.
- **Dissolution:** Gently swirl the vial to dissolve the powder. If necessary, vortex briefly. For compounds that are difficult to dissolve, sonication may be used to aid dissolution.
- **Dilution (if using NH_4OH):** If 1% NH_4OH was used for initial reconstitution, dilute the solution to the desired stock concentration (e.g., 1 mg/mL) with a sterile buffer such as PBS.
- **Aliquoting and Storage:** Aliquot the stock solution into sterile, polypropylene microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C .

II. Preparation of Working Solution for Injection

This protocol outlines the dilution of the stock solution to the final working concentration for parenteral administration.

Materials:

- **Ceruletide diethylamine** stock solution (from Protocol I)
- Sterile, pyrogen-free 0.9% saline or PBS

- Sterile syringes and needles
- Sterile, polypropylene tubes

Procedure:

- Thawing: Thaw a single aliquot of the **Ceruletide diethylamine** stock solution at room temperature.
- Calculation: Calculate the required volume of the stock solution based on the desired final injection concentration and the total volume of the working solution needed for the experiment.
- Dilution: In a sterile tube, dilute the calculated volume of the stock solution with the appropriate volume of sterile 0.9% saline or PBS to achieve the final working concentration.
- Mixing: Gently mix the solution by inverting the tube or by gentle vortexing.
- Visual Inspection: Visually inspect the final solution for any particulate matter. The solution should be clear and colorless.
- Use: The working solution should be prepared fresh on the day of the experiment and used promptly.

III. Sterilization of the Final Solution

For parenteral administration, the final working solution must be sterile. As Ceruletide is a peptide and may be heat-labile, sterile filtration is the recommended method of sterilization.

Materials:

- Prepared **Ceruletide diethylamine** working solution
- Sterile syringe
- Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
- Sterile, pyrogen-free collection vial

Procedure:

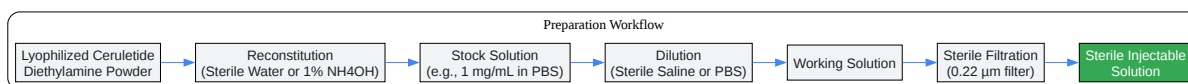
- **Filter Preparation:** Aseptically attach the sterile 0.22 μm syringe filter to a sterile syringe.
- **Filtration:** Draw the prepared **Ceruletide diethylamine** working solution into the syringe.
- **Collection:** Carefully push the plunger of the syringe to pass the solution through the sterile filter into a sterile, pyrogen-free collection vial.
- **Labeling and Storage:** Label the vial with the contents, concentration, and date of preparation. If not for immediate use, store under appropriate conditions, though immediate use is recommended.

Quality Control

To ensure the safety, efficacy, and reproducibility of experiments, the prepared **Ceruletide diethylamine** solution should undergo quality control testing.

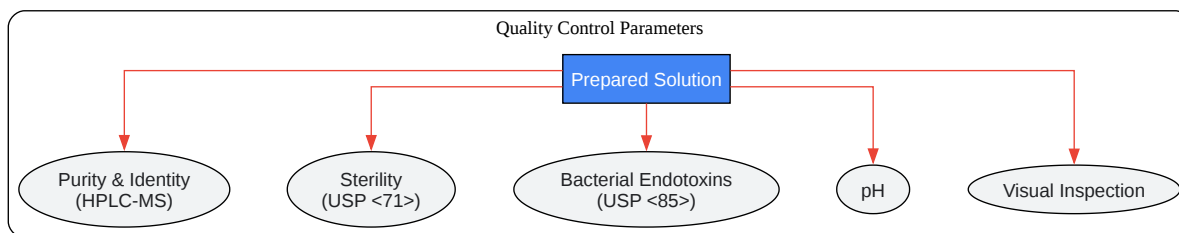
Parameter	Method	Acceptance Criteria
Purity and Identity	High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)	Purity: $\geq 95\%$ as determined by HPLC peak area. Identity: Mass spectrum corresponds to the theoretical mass of Ceruletide diethylamine.
Sterility	USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation)	No evidence of microbial growth after the incubation period. [4] [5] [6]
Bacterial Endotoxins	USP <85> Bacterial Endotoxins Test (Limulus Amebocyte Lysate - LAL test)	Endotoxin levels must be below the established limit for the specific route of administration and dosage. [7] [8] [9]
pH	pH meter	Within a physiologically acceptable range (typically pH 6.5-7.5).
Visual Inspection	Direct observation	Clear, colorless solution, free from visible particulate matter.

Diagrams



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Caption: Workflow for **Ceruletide Diethylamine** Solution Preparation.



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Caption: Key Quality Control Tests for Injectable Ceruletide Solution.

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